HepG2 Cytotoxicity: Moderate Cytotoxic Liability Distinct from Potent Anticancer Agents
In a HepG2 cell-based cytotoxicity assay (PubChem AID 7071-02), the target compound exhibited an EC₅₀ of 6.78–8.56 µM, indicating moderate cytotoxicity . This contrasts with the more potent anticancer agent doxorubicin, which displayed a HepG2 IC₅₀ of 3.18 ± 1.19 µM in a comparable assay format [1]. The reduced intrinsic cytotoxicity of the target compound, relative to established DNA-damaging agents, makes it a potentially cleaner tool compound for target-based screens where nonspecific cytotoxicity must be minimized.
| Evidence Dimension | HepG2 cell cytotoxicity (EC₅₀ vs. IC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 6.78–8.56 µM (HepG2 cytotoxicity assay, PubChem AID 7071-02) |
| Comparator Or Baseline | Doxorubicin IC₅₀ = 3.18 ± 1.19 µM (HepG2, MTT assay, 24 h incubation) |
| Quantified Difference | Target compound EC₅₀ is 2.1- to 2.7-fold higher than doxorubicin IC₅₀, reflecting lower intrinsic cytotoxicity. |
| Conditions | HepG2 cell-based system using plate reader; target compound tested in DryPowder Activity Set 16; doxorubicin tested as positive control in MTT assay. |
Why This Matters
A moderate cytotoxicity profile reduces the risk of confounding assay readouts in target-based phenotypic screens, enabling more reliable identification of on-target effects.
- [1] MDPI Molecules. Table 3: Cytotoxicity (IC50: μM) of Selected Compounds and Doxorubicin in HepG2, MCF-7, and HeLa Cells. https://pmc.ncbi.nlm.nih.gov/articles/PMC6514680/table/molecules-24-01561-t003/ View Source
